molecular formula C16H12FN3O B2907735 5-fluoro-3-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide CAS No. 2415585-50-9

5-fluoro-3-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide

Cat. No.: B2907735
CAS No.: 2415585-50-9
M. Wt: 281.29
InChI Key: MAXQWQYHDJJCLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors followed by fluorination. The reaction conditions typically involve the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

5-fluoro-3-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, viruses, or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorine atom and the quinoline ring system enhances its potential as a therapeutic agent and a valuable compound in scientific research .

Properties

IUPAC Name

5-fluoro-3-methyl-N-quinolin-5-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c1-10-8-11(17)9-19-15(10)16(21)20-14-6-2-5-13-12(14)4-3-7-18-13/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQWQYHDJJCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC=CC3=C2C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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